- Synthesis of Nitrogen-Containing Macrocycles with Reductive Intramolecular Coupling of Aromatic Diimines, Journal of Organic Chemistry, 1995, 60(13), 3980-92

Cas no 951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine)

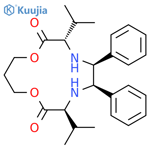

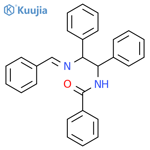

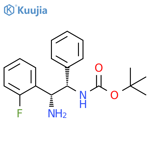

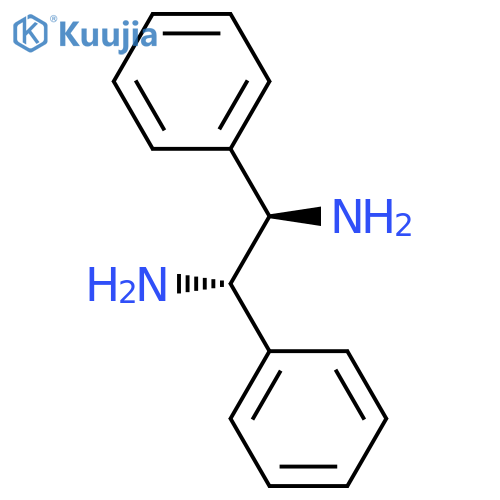

951-87-1 structure

Produktname:rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- meso-1,2-diphenylethylenediamine

- (1R,2R)-(+)-1,2-DIPHENYLETHYLENEDIAMINE

- 1,2-ETHANEDIAMINE,1,2-DIPHENYL-, (1R,2S)-REL-

- CH06110 MESO-1,2-DIPHENYLETHYLENEDIAMINE

- 1,2-Ethanediamine,1,2-diphenyl-, (R*,S*)-

- Ethylenediamine, 1,2-diphenyl-, meso- (8CI)

- (1R,2S)-Diaminodiphenylethane

- NSC 180201

- meso-1,2-Diamino-1,2-diphenylethane

- meso-1,2-Diphenyl-1,2-ethanediamine

- meso-1,2-Diphenyl-1,2-ethylenediamine

- meso-1,2-Diphenyldiaminoethane

- meso-Stilbenediamine

- (1R,2S)-1,2-diphenylethane-1,2-diamine

- (1S,2R)-1,2-diphenylethane-1,2-diamine

- (1r,2r)-(+)-1,2-diphenyl-1,2-ethanediamine

- meso-1,2-diphenylethane-1,2-diamine

- (1s,2s)-1,2-diphenyl-1,2-ethanediamine

- Racemic stilbenediamine

- BDBM50178427

- BBL104274

- STK689613

- ST084935

- AB1010174

- Z3396

- D3930

- 1,2-Ethanediamine, 1,2-diphenyl-, (R*,S*)- (ZCI)

- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine (ACI)

- meso-1,2-Diphenylethanediamine

- PONXTPCRRASWKW-OKILXGFUSA-N

- SCHEMBL2067094

- 16635-95-3

- 951-87-1

- CHEMBL206743

- MFCD00274328

- SLY76BC5ZF

- meso-1,2-Diphenylethylenediamine, 98%

- 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel-

- NSC-180201

- Rel-(1R,2S)-1,2-diphenyl-1,2-ethanediamine

- AS-11936

- AKOS005602166

- Ethylenediamine, 1,2-diphenyl-, meso-

- UNII-SLY76BC5ZF

- T71490

- DTXSID90915119

- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine

-

- MDL: MFCD00274328

- Inchi: 1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+

- InChI-Schlüssel: PONXTPCRRASWKW-OKILXGFUSA-N

- Lächelt: [C@@H](C1C=CC=CC=1)(N)[C@@H](C1C=CC=CC=1)N

Berechnete Eigenschaften

- Genaue Masse: 212.13100

- Monoisotopenmasse: 212.131

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 16

- Anzahl drehbarer Bindungen: 3

- Komplexität: 171

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 2

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 52

- Tautomerzahl: Nicht bestimmt

- XLogP3: 1.4

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 1.106

- Schmelzpunkt: 116.0 to 120.0 deg-C

- Siedepunkt: 353.9°Cat760mmHg

- Flammpunkt: 199.9°C

- Brechungsindex: 1.619

- PSA: 52.04000

- LogP: 3.78700

- Löslichkeit: Nicht bestimmt

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315-H319

- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S36

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38

- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Zolldaten

- HS-CODE:2921590090

- Zolldaten:

China Zollkodex:

2921590090Übersicht:

292159090. Andere aromatische Polyamine und Derivate und ihre Salze. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

292159090. andere aromatische Polyamine und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB331721-1 g |

meso-1,2-Diphenylethylenediamine, 95%; . |

951-87-1 | 95% | 1g |

€109.60 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3930-5G |

meso-1,2-Diphenylethylenediamine |

951-87-1 | >97.0%(T) | 5g |

¥690.00 | 2024-04-15 | |

| TRC | R263300-1000mg |

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |

951-87-1 | 1g |

$ 400.00 | 2022-06-03 | ||

| abcr | AB331721-5g |

meso-1,2-Diphenylethylenediamine, 95%; . |

951-87-1 | 95% | 5g |

€125.10 | 2024-04-15 | |

| abcr | AB331721-1g |

meso-1,2-Diphenylethylenediamine, 95%; . |

951-87-1 | 95% | 1g |

€90.80 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158376-25g |

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |

951-87-1 | >97.0% | 25g |

¥928.90 | 2023-09-02 | |

| Aaron | AR00IJFK-1g |

1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel- |

951-87-1 | 99% | 1g |

$8.00 | 2025-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538049-5g |

(1R,2S)-1,2-diphenylethane-1,2-diamine |

951-87-1 | 98% | 5g |

¥165.00 | 2024-04-24 | |

| Aaron | AR00IJFK-250mg |

1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel- |

951-87-1 | 99% | 250mg |

$5.00 | 2025-02-28 | |

| Ambeed | A741911-5g |

meso-1,2-Diphenylethane-1,2-diamine |

951-87-1 | 97% | 5g |

$45.0 | 2025-02-27 |

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Reagents: Lead tetraacetate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

1.4 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Lead tetraacetate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

1.4 Reagents: Sodium hydroxide Solvents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt

1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt

1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C

Referenz

- Lipase-catalyzed desymmetrization of meso-1,2-diaryl-1,2-diaminoethanes, Tetrahedron: Asymmetry, 2014, 25(4), 381-386

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Intramolecular imine cross-coupling in dibenzylidene sulfamides: synthesis of unsymmetrical 1,2-diaryl ethanediamines, Tetrahedron Letters, 1996, 37(16), 2859-62

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

Referenz

- Enantio- and Diastereoselective Nitro-Mannich Reaction of α-Aryl Nitromethanes with Amidosulfones Catalyzed by Phase-Transfer Catalysts, Journal of Organic Chemistry, 2017, 82(9), 4668-4676

Herstellungsverfahren 5

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Diethyl ether

1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether

1.3 Reagents: Lithium

1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether

1.3 Reagents: Lithium

Referenz

- Ultrasound accelerated reductive coupling of imine or iminium ion generated in 5 M lithium perchlorate solution by lithium metal, Synthetic Communications, 2001, 31(23), 3587-3592

Herstellungsverfahren 7

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux

1.2 -

1.2 -

Referenz

- Reaction of Aromatic Aldehydes with Ammonium Acetate, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(8), 1149-1153

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 0 °C; 8 h, rt

1.2 Solvents: Water ; 0 °C

1.2 Solvents: Water ; 0 °C

Referenz

- Synergistic copper-TEMPO catalysis of intermolecular vicinal diamination of styrenes, Tetrahedron Letters, 2017, 58(7), 670-673

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- Preparative synthesis of the Corey chiral controller for enantioselective dihydroxylation of olefins, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1997, 46(1), 96-100

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Synthesis, characterization and biological studies of a sterically hindered symmetrical nitrogen donor ligand and its metal complexes, Polyhedron, 2021, 205,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, 160 °C

Referenz

- Triptycene-Based Chiral and meso-N-Heterocyclic Carbene Ligands and Metal Complexes, Chemistry - A European Journal, 2016, 22(28), 9667-9675

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 4 d, rt → 373 K; cooled

Referenz

- meso-4,5-Diphenylimidazolidin-2-one, Acta Crystallographica, 2009, 65(12),

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C

Referenz

- Chiral Ammonium Betaine-Catalyzed Highly Stereoselective Aza-Henry Reaction of α-Aryl Nitromethanes with Aromatic N-Boc Imines, Chemistry - An Asian Journal, 2015, 10(2), 334-337

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux

1.2 Reagents: Sodium hydroxide

1.2 Reagents: Sodium hydroxide

Referenz

- Synthesis, characterization and antimicrobial activity of novel platinum(IV) and palladium(II) complexes with meso-1,2-diphenyl-ethylenediamine-N,N'-di-3-propanoic acid - Crystal structure of H2-1,2-dpheddp·2HCl·H2O, Journal of Molecular Structure, 2012, 1029, 180-186

Herstellungsverfahren 16

Reaktionsbedingungen

Referenz

- Product subclass 4: n-nitrogen- or n-phosphorus-functionalized alkylamines (n ≥2), Science of Synthesis, 2009, 40, 615-641

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid

Referenz

- The diaza-Cope rearrangement, Chemische Berichte, 1976, 109(1), 1-40

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid

Referenz

- 1,2-Diarylethylenediamines. A preparation via trisubstituted 2-imidazolines and conversion to some new stilbenediamine tetraacetic acids, Glasnik Hemicara i Tehnologa Bosne i Hercegovine, 1983, 27, 27-28

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux

Referenz

- Enantioseparation of 1-arylethanols via a supramolecular chiral host consisting of N-(2-naphthoyl)-L-aspartic acid and an achiral diamine, Organic & Biomolecular Chemistry, 2012, 10(9), 1877-1882

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt

1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C

Referenz

- Design, synthesis, and biological evaluation of imidazoline derivatives as p53-MDM2 binding inhibitors, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5454-5461

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Raw materials

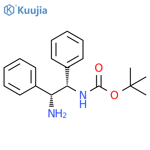

- Carbamic acid, N-[(1S,2R)-2-amino-1,2-diphenylethyl]-, 1,1-dimethylethyl ester

- 1,1-Dimethylethyl N-[(1S,2R)-2-amino-2-(2-fluorophenyl)-1-phenylethyl]carbamate

- Benzenesulfonamide, N-[(1R,2S)-1,2-diphenyl-2-[(phenylsulfonyl)amino]ethyl]-, rel-

- Benzamide, N-[1,2-diphenyl-2-[(phenylmethyl)imino]ethyl]-

- n1-[2-(Benzylideneamino)-1,2-diphenylethyl]benzamide

- rel-N-[(1R,2S)-2-(Acetylamino)-1,2-diphenylethyl]benzamide

- rel-(αR,βS)-N-[(4-Methoxyphenyl)methyl]-β-nitro-α-phenylbenzeneethanamine

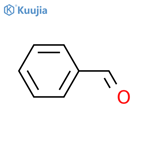

- Benzaldehyde

- rel-N-[(1R,2S)-1,2-Diphenyl-2-[(E)-(phenylmethylene)amino]ethyl]benzamide

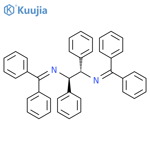

- 1,2-Ethanediamine, N,N′-bis(diphenylmethylene)-1,2-diphenyl-, (R*,S*)-

- 1,10-Dioxa-4,7-diazacyclotridecane-2,9-dione, 3,8-bis(1-methylethyl)-5,6-diphenyl-, [3S-(3R*,5R*,6S*,8R*)]- (9CI)

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Preparation Products

rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Verwandte Literatur

-

Kimberley J. Davis,Christopher Richardson,Jennifer L. Beck,Brett M. Knowles,Aurore Guédin,Jean-Louis Mergny,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2015 44 3136

-

Ana Rosa Silva,Cristina Freire,Baltazar de Castro New J. Chem. 2004 28 253

-

Qian Cao,Yi Li,Eva Freisinger,Peter Z. Qin,Roland K. O. Sigel,Zong-Wan Mao Inorg. Chem. Front. 2017 4 10

-

4. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573

-

5. Synthesis of some phenyl-substituted stilbenediamines and their complexes with nickel(II)William A. Sadler,Donald A. House J. Chem. Soc. Dalton Trans. 1973 1937

951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine) Verwandte Produkte

- 5700-56-1(1-Phenyl-1,2-diaminoethane)

- 30339-30-1((S)-1-Phenyl-2-(p-tolyl)ethylamine)

- 25611-78-3(1,2-Diphenylethylamine)

- 124842-96-2(1,2-Di-p-tolylethylenediamine)

- 117106-39-5((1R,2S)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diamine)

- 16635-95-3(1,2-Diphenylethylenediamine)

- 295344-21-7(pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate)

- 474520-29-1(4-Chloro-2-(4-chlorophenyl)benzoic acid)

- 35623-11-1(3-(Methylamino)sulphonylbenzoic Acid)

- 16695-45-7(2-Propenoic acid,2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:951-87-1)rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine

Reinheit:99%

Menge:25g

Preis ($):167.0